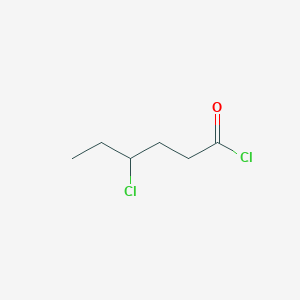
2-(2,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride
Descripción general
Descripción
2-(2,4-Difluorophenoxy)-N-methylethan-1-amine hydrochloride, also known as 2,4-difluorophenoxyethanamine hydrochloride, is an organic compound used in scientific research. It is a colorless, crystalline solid that is soluble in water and has a melting point of 168-170 °C. It is a derivative of phenoxyethanamine, which is a chemical compound with a wide range of applications in the pharmaceutical and chemical industries.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The study by Szabó et al. (2006) focuses on the synthesis and characterization of fluorous (S)- and (R)-1-phenylethylamines for the resolution of enantiomers through diastereomeric salt formation, indicating the compound's potential in chiral resolution techniques (Szabó et al., 2006).
Optical Detection and Fluorescence
- Tamiaki et al. (2013) discuss the use of chlorophyll derivatives for optical detection of various amines, demonstrating the potential application of similar compounds in sensing technologies (Tamiaki et al., 2013).
Antineoplastic Agents
- Pettit et al. (2003) report on the synthesis and evaluation of amines as antineoplastic agents, showing the therapeutic potential of such compounds in cancer treatment (Pettit et al., 2003).
Conformational Analyses
- Nitek et al. (2020) present the conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, which could provide insights into the structural behavior of similar compounds (Nitek et al., 2020).
Herbicide Formulation
- Volgas et al. (2005) discuss a new formulation of 2,4-D acid herbicide, hinting at the agricultural applications of similar fluorochemicals (Volgas et al., 2005).
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-4-5-13-9-3-2-7(10)6-8(9)11;/h2-3,6,12H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZABSYQEMQGEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=C(C=C(C=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenoxy)-N-methylethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate](/img/structure/B1432761.png)



![3-(Pyridin-4-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432769.png)

